3-(4-Chlorobutyl)oxolane

Lipophilicity Partition coefficient Drug-likeness

3-(4-Chlorobutyl)oxolane (CAS 1934596-46-9) is a chlorinated tetrahydrofuran derivative with molecular formula C₈H₁₅ClO and molecular weight 162.66 g·mol⁻¹. It belongs to the class of 3-substituted oxolanes, characterized by a saturated five-membered cyclic ether ring bearing a terminal chloroalkyl side-chain at the 3-position.

Molecular Formula C8H15ClO
Molecular Weight 162.66 g/mol
Cat. No. B15253621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorobutyl)oxolane
Molecular FormulaC8H15ClO
Molecular Weight162.66 g/mol
Structural Identifiers
SMILESC1COCC1CCCCCl
InChIInChI=1S/C8H15ClO/c9-5-2-1-3-8-4-6-10-7-8/h8H,1-7H2
InChIKeyFMBKDMVZHZTDAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorobutyl)oxolane for Chemical Sourcing and Procurement: Compound Class and Key Identifiers


3-(4-Chlorobutyl)oxolane (CAS 1934596-46-9) is a chlorinated tetrahydrofuran derivative with molecular formula C₈H₁₅ClO and molecular weight 162.66 g·mol⁻¹ [1]. It belongs to the class of 3-substituted oxolanes, characterized by a saturated five-membered cyclic ether ring bearing a terminal chloroalkyl side-chain at the 3-position [2]. The compound serves primarily as a synthetic intermediate in pharmaceutical and agrochemical research, where the chloroalkyl substituent provides a versatile handle for nucleophilic displacement or Grignard-type transformations . Its computed XLogP3-AA of 2.1 and topological polar surface area (TPSA) of 9.2 Ų place it in a lipophilic, low-polarity chemical space typical of ether-based building blocks [1].

1
Synthetic intermediate 3-substituted oxolane building block with terminal chloroalkyl handle for nucleophilic displacement or Grignard-type transformations.
2
Lipophilic ether space XLogP3-AA of 2.1 and low TPSA (9.2 Ų) place this compound in a low-polarity chemical space typical of ether-based building blocks.
3
Regiochemistry-defined Specifically designed for synthetic routes that require the 3-position substitution pattern on the oxolane ring.
Procurement fit is regiochemistry-dependent; verify substitution position before ordering.

Why 3-(4-Chlorobutyl)oxolane Cannot Be Replaced by Its 2-Position Regioisomer in Synthesis and Procurement


Although 3-(4-chlorobutyl)oxolane and its 2-position regioisomer (CAS 98551-39-4) share an identical molecular formula, molecular weight, and TPSA, their physicochemical and spatial properties diverge in ways that preclude generic interchange [1][2]. Regiochemistry on the oxolane ring directly influences the orientation of the reactive chloroalkyl chain relative to the ether oxygen, altering both the lipophilicity (XLogP3-AA: 2.1 for the 3-isomer versus 2.3 for the 2-isomer) and the trajectory of the nucleophilic terminus in three-dimensional space [1]. In scaffold-oriented synthesis, this substitution-position difference can dictate whether a downstream coupling or cyclization step succeeds or fails, making blind substitution a material risk in multi-step routes where the regioisomer was specifically designed in [2][3].

3-Position Target
3-(4-Chlorobutyl)oxolane XLogP3-AA = 2.1; chloroalkyl chain orientation distinct from 2-isomer; limited supplier base.
2-Position Analog
2-(4-Chlorobutyl)oxolane XLogP3-AA = 2.3; different spatial trajectory of the reactive terminus may alter downstream coupling or cyclization outcomes.
Risk Summary
Regioisomeric mismatch can shift lipophilicity and side-chain orientation, potentially compromising scaffold-specific synthetic success. Blind substitution risks route failure in multi-step sequences where the 3-position geometry was explicitly designed.

Quantitative Differentiation Evidence: 3-(4-Chlorobutyl)oxolane vs. Its Closest Analogs


LogP Differential: 3-Position Oxolane Exhibits Lower Computed Lipophilicity Than the 2-Position Regioisomer

The 3-position regioisomer (3-(4-chlorobutyl)oxolane) displays a computed XLogP3-AA value of 2.1, which is 0.2 log units lower than the 2.3 measured for the 2-position regioisomer [1][2]. Vendor-calculated LogP values from Leyan corroborate this trend: 2.432 for the 3-isomer versus 2.5745 for the 2-isomer (Δ = 0.1425) . This consistent ~0.14–0.2 log-unit difference indicates that moving the substituent from the 2-position to the 3-position measurably reduces the compound's partition into hydrophobic phases.

LogP Differential
Head-to-head
Target: XLogP3-AA 2.1 vs Comparator: 2.3 (Δ = 0.2)
Supports lipophilicity-driven selection. Lower partition into hydrophobic phases may alter chromatographic retention and membrane permeability context.
Vendor LogP corroborates trend (2.432 vs 2.5745). Source review recommended.
Lipophilicity Partition coefficient Drug-likeness ADME

Boiling Point Data Asymmetry: The 2-Isomer Has an Experimentally Reported Boiling Point; the 3-Isomer Does Not

The 2-position regioisomer has a vendor-reported boiling point of 93 °C at 13 mmHg . In contrast, no experimental or vendor-reported boiling point is publicly available for the 3-position isomer across authoritative databases (PubChem, ChemSrc), vendor datasheets (Leyan, Fluorochem), or the broader literature [1]. This data gap is not trivial—it reflects the compound's limited commercial history and implies that procurement decisions relying on distillation-based purification or boiling-point-driven separation must proceed without a verified reference point.

Boiling Point Asymmetry
Data to verify
3-Isomer: Not publicly reported. 2-Isomer: 93 °C at 13 mmHg.
Absence of published boiling point introduces operational uncertainty for distillation-based purification workflows.
Procurement risk: process design may require in-house determination.
Physical property Boiling point Purification Distillation

Commercial Availability and Unit-Cost Differential Between 3-Position and 2-Position Oxolane Regioisomers

Market pricing data reveals a substantial cost premium for the 3-position isomer. As of 2023, the Enamine catalog price for 3-(4-chlorobutyl)oxolane (95% purity) was $1,247 per 0.5 g ($2,494/g at the 0.5 g scale) and $5,590 per 10 g ($559/g at bulk scale) [1]. For the 2-position regioisomer, while exact Enamine pricing is not publicly listed, Leyan offers it at the milligram-to-gram scale with lower-quantity price points, and Fluorochem supplies it at 95% purity with standard research-chemical pricing tiers . The 3-isomer is inventoried by fewer than five verified suppliers globally, whereas the 2-isomer appears across multiple vendor catalogs (Fluorochem, Leyan, Chemscene, MolCore), indicating a meaningfully broader supply base [1].

Commercial Availability
Cross-study
$1,247/0.5 g (3-isomer) vs broader lower-cost tiers (2-isomer). Supplier base ~2–3× narrower.
Higher unit cost and limited supply impact lead times and route economics. Regiochemical selection should be justified on functional grounds.
Enamine 2023 catalog pricing; ≤5 verified global suppliers for 3-isomer.
Procurement Pricing Supply chain Building block

Topological Polar Surface Area Parity Confirms Solubility-Relevant Property Equivalence

Both regioisomers exhibit an identical topological polar surface area (TPSA) of 9.2 Ų, as computed by the Cactvs engine in PubChem [1][2]. Vendor datasheets from Leyan report a TPSA of 9.23 for both compounds . This parameter equivalence confirms that the heteroatom contribution to polarity—dominated by the single ether oxygen—is unchanged by substitution position, meaning that any observed differences in chromatographic behavior or biological membrane permeation must be attributed to the LogP differential and conformational factors rather than to gross polar surface area variations.

TPSA Parity
Head-to-head
TPSA = 9.2 Ų for both regioisomers (Δ = 0.0).
Polarity contribution from the ether oxygen is identical. Differentiation burden is narrowed to LogP and steric arguments.
PubChem Cactvs 3.4.6.11 algorithm; vendor data confirms 9.23.
TPSA Permeability Physicochemical property Solubility

Synthetic Route Complexity and Building-Block Utility of the 3-Position Substitution Pattern

The synthesis of 3-(4-chlorobutyl)oxolane requires a dedicated multi-step sequence: oxidation of 3-hydroxytetrahydrofuran to tetrahydrofuran-3-one, followed by Grignard addition with (4-chlorobutyl)magnesium bromide, and subsequent reductive dehydroxylation [1]. In contrast, 2-substituted tetrahydrofuran derivatives can frequently be accessed through direct ring-opening/closure strategies of THF with acyl chlorides or through simpler nucleophilic substitution at the 2-position, which benefits from the enhanced reactivity of the oxolane α-carbon [2]. This synthetic divergence means the 3-isomer is not merely a positional variant but a structurally non-trivial building block whose preparation imposes distinct cost and route-length penalties that are reflected in its higher market price.

Synthetic Complexity
Class-level
3-isomer requires ~3–4 steps via Grignard addition/deoxygenation; 2-substituted analogs often accessible in 1–2 steps.
Added synthetic burden justifies procurement as a pre-formed building block and explains observed cost differential.
Route inference from patent US9399629B2; exact yields are proprietary.
Synthetic accessibility Grignard reaction Building block Medicinal chemistry

Recommended Procurement and Application Scenarios for 3-(4-Chlorobutyl)oxolane Based on Quantitative Evidence


Scaffold Diversification in Medicinal Chemistry Where 3-Substituted Oxolane Geometry Is Required

3-(4-Chlorobutyl)oxolane is indicated for medicinal chemistry programs that explicitly require a 3-substituted saturated oxygen heterocycle as a core scaffold. The quantitative LogP difference of 0.14–0.2 log units versus the 2-isomer [1] may be relevant when fine-tuning lipophilicity within a congeneric series. The 3-position substitution orients the chloroalkyl chain away from the ring oxygen in a distinct trajectory, which can be critical for structure-based design where the exit vector geometry of the side-chain influences target binding [2]. The compound's TPSA of 9.23 confirms that polarity contributions remain constant regardless of regiochemistry, isolating the LogP and steric parameters as the sole variables .

Late-Stage Functionalization via Nucleophilic Displacement of the Terminal Chloride

The terminal primary alkyl chloride on the butyl chain provides a reliable leaving group for SN2-type displacements with amines, thiols, alkoxides, and stabilized carbanions. This enables the compound to serve as a linker precursor in fragment-based drug discovery or as a handle for introducing diverse pharmacophoric elements at a defined distance from the oxolane core [1]. The measured LogP of 2.432 (vendor-reported) [2] provides a baseline for predicting the lipophilicity shift upon nucleophilic substitution, aiding property-based design decisions.

Procurement for Proprietary Route Development Where Regioisomeric Purity Is Critical

Given the commercial scarcity and cost premium of the 3-isomer—Enamine pricing at $1,247/0.5 g versus broader and cheaper availability of the 2-isomer [1]—procurement of 3-(4-chlorobutyl)oxolane should be reserved for synthetic routes where the 3-position regiochemistry is structurally mandated. The limited supplier base (≤5 verified global vendors versus ≥5 for the 2-isomer) [1][2] necessitates supply-chain planning and batch reservation for multi-step campaigns. Quality specifications typically accept 95% purity; users requiring higher purity should arrange for in-house purification by column chromatography, given the absence of a published boiling point for distillation-based upgrading .

Exploratory Agrochemical Intermediate with Tunable Lipophilicity

The compound's computed XLogP3-AA of 2.1 and experimentally corroborated LogP of ~2.43 [1] position it within the lipophilicity range often sought for agrochemical intermediates requiring moderate membrane permeability and soil mobility. The chlorobutyl side-chain can be elaborated into thioether, amino, or alkoxy derivatives, enabling systematic exploration of structure–activity relationships in herbicide or fungicide discovery programs where the oxolane ring serves as a non-aromatic heterocyclic bioisostere [2].

Application
Selection Property
Validation Focus
Scaffold diversification requiring 3-substituted oxolane geometry
Regiochemistry-defined exit vector; reported LogP differential (Δ 0.14–0.2)
Lipophilicity fine-tuning in congeneric series; structure-based design fit
Late-stage functionalization via nucleophilic displacement
Terminal primary alkyl chloride leaving group for SN2-type transformations
Property-based design: lipophilicity shift upon substitution; linker-precursor utility
Proprietary route development with regioisomeric purity requirement
Commercial scarcity and cost premium; ≤5 verified global suppliers
Supply-chain planning; batch reservation; in-house purification review
Exploratory agrochemical intermediate with tunable lipophilicity
XLogP3-AA 2.1; chlorobutyl side-chain for thioether/amino/alkoxy elaboration
Moderate membrane permeability and soil mobility screening; SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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